molecular formula C17H16N2S B1299585 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione CAS No. 73181-95-0

4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione

Cat. No. B1299585
CAS RN: 73181-95-0
M. Wt: 280.4 g/mol
InChI Key: RSZJNDGSQUBMTF-UHFFFAOYSA-N
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Description

The compound 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Although the provided papers do not directly discuss 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione, they do provide insights into related compounds that can help infer some aspects of its chemistry. For instance, imidazo[4,5-b]pyridine-5-thione derivatives have been synthesized and studied for their antimicrobial activities, suggesting that the imidazole-thione moiety is of interest in the development of new antimicrobial agents .

Synthesis Analysis

The synthesis of related imidazole-thione derivatives typically involves the condensation of thiourea derivatives with other organic compounds such as α-hydroxy ketones . This suggests that a similar synthetic route could be employed for the synthesis of 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione, although the specific details would depend on the substituents present on the imidazole ring.

Molecular Structure Analysis

The molecular structure of imidazole-thione derivatives is characterized by spectroscopic methods such as UV, IR, 1H NMR, and 13C NMR . These methods can provide detailed information about the electronic environment and the spatial arrangement of atoms within the molecule. The presence of chiral centers, as seen in related compounds, indicates that 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione may also exhibit chirality, which could be relevant for its biological activity and separation techniques .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions of 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione, the reactivity of imidazole-thione derivatives can be inferred. These compounds may undergo reactions typical of thioureas and imidazoles, such as nucleophilic addition or substitution reactions, which could be utilized in further chemical modifications to enhance their biological activity or to attach them to other molecular frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-thione derivatives are often characterized in the context of their potential as pharmaceutical agents. For example, the antimicrobial activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and molecular docking studies are important for understanding their behavior in biological systems . The chiral separation of atropisomers and the impact of ortho-substituents on resolution are also significant for the development of enantiomerically pure compounds, which can have different biological activities .

Scientific Research Applications

Synthesis in Supramolecular Chemistry

4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione is noted for its role in the synthesis of glycolurils and their analogues, which are utilized in diverse fields such as pharmacology, explosives, and gelators. Its significance as a building block in supramolecular chemistry highlights its versatility and importance in scientific research (Kravchenko, Baranov, & Gazieva, 2018).

Pharmaceutical Synthesis

In pharmaceutical research, 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione contributes to the synthesis of various compounds. For example, its derivatives have been synthesized and studied for their potential therapeutic effects and pharmacological properties (Fernández-Bolaños, Mota, & Guzmán, 1988).

Material Science and Corrosion Inhibition

This compound has applications in material science, particularly in corrosion inhibition. Studies on imidazole derivatives, including those derived from 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione, have shown effectiveness in protecting metals like steel and copper in corrosive environments, which is crucial in industrial applications (Singh et al., 2017).

Antimicrobial Activity

Research into the antimicrobial activity of imidazole derivatives, including those synthesized from 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione, has shown promising results. These compounds exhibit activity against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (Salman, Abdel-Aziem, & Alkubbat, 2015).

Spectroscopy and Structural Analysis

The compound is also used in spectroscopic studies for understanding molecular structures and dynamics. Vibrational analyses of its derivatives provide insights into molecular geometry, atomic charges, and bonding, which are fundamental in chemistry and material science research (Gumus, Sundius, & Yilmaz, 2012).

properties

IUPAC Name

4,5-bis(4-methylphenyl)-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-11-3-7-13(8-4-11)15-16(19-17(20)18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZJNDGSQUBMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC(=S)N2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368178
Record name 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione

CAS RN

73181-95-0
Record name 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Meriç, Z Incesu, İ Hatipoğlu - Medicinal Chemistry Research, 2008 - Springer
This article describes the synthesis of 3,4-disubstituted-6,7-dihydro-imidazo[2,1-b][1,3]thiazoles and 3,4-disubstituted-7,8-dihydro-6H-imidazo[2,1-b][1,3]thiazines, having substituted or …
Number of citations: 20 link.springer.com

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